N-[2-(2-Methoxyethoxy)ethyl]diethanolamine
Overview
Description
N-[2-(2-Methoxyethoxy)ethyl]diethanolamine is an organic compound with the molecular formula C9H21NO4. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(2-Methoxyethoxy)ethyl]diethanolamine can be synthesized through the reaction of diethanolamine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methoxyethoxy)ethyl]diethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces primary or secondary amines.
Substitution: Produces various substituted amines or ethers.
Scientific Research Applications
N-[2-(2-Methoxyethoxy)ethyl]diethanolamine is widely used in scientific research due to its ability to act as a surfactant, emulsifier, and stabilizer. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for nanoparticles.
Biology: Employed in the formulation of buffers and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a solubilizing agent for poorly soluble drugs.
Industry: Utilized in the production of cosmetics, personal care products, and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-Methoxyethoxy)ethyl]diethanolamine involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. It can form complexes with metal ions, enhancing their solubility and stability. Additionally, its amphiphilic nature allows it to act as a surfactant, reducing surface tension and stabilizing emulsions.
Comparison with Similar Compounds
Similar Compounds
Methyldiethanolamine (MDEA): Similar in structure but with a methyl group instead of the 2-(2-methoxyethoxy)ethyl group.
Diethanolamine (DEA): Lacks the 2-(2-methoxyethoxy)ethyl group, making it less hydrophilic.
Triethanolamine (TEA): Contains three ethanolamine groups, making it more hydrophilic and less suitable for certain applications.
Uniqueness
N-[2-(2-Methoxyethoxy)ethyl]diethanolamine is unique due to its balanced hydrophilic-lipophilic properties, making it an excellent surfactant and emulsifier. Its ability to form stable complexes with metal ions and its compatibility with various organic and aqueous systems further enhance its versatility in research and industrial applications.
Properties
IUPAC Name |
2-[2-hydroxyethyl-[2-(2-methoxyethoxy)ethyl]amino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO4/c1-13-8-9-14-7-4-10(2-5-11)3-6-12/h11-12H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPHMLXWPVPIOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN(CCO)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545552 | |
Record name | 2,2'-{[2-(2-Methoxyethoxy)ethyl]azanediyl}di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79402-98-5 | |
Record name | 2,2'-{[2-(2-Methoxyethoxy)ethyl]azanediyl}di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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